molecular formula C18H14N4O5S B1682708 Sulfasalazine CAS No. 599-79-1

Sulfasalazine

Cat. No.: B1682708
CAS No.: 599-79-1
M. Wt: 398.4 g/mol
InChI Key: NCEXYHBECQHGNR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfasalazine is primarily targeted at inflammatory molecules . It is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity of this compound .

Mode of Action

Research has found that this compound and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .

Biochemical Pathways

this compound is known to affect the prostaglandin synthesis pathway . It inhibits the formation of prostaglandins, which are key mediators of inflammation . This results in local anti-inflammatory effects in the colon .

Pharmacokinetics

this compound has a bioavailability of less than 15% . It has an elimination half-life of 5-10 hours . About 10-15% of a this compound dose is absorbed as unchanged drug from the small intestine . Part of an oral dose of this compound passes intact into the colon where the azo-linkage is cleaved by intestinal flora to form sulfapyridine and 5-aminosalicylic acid (mesalamine) .

Result of Action

this compound is a disease-modifying anti-rheumatic drug (DMARD) used to treat and manage autoimmune diseases including rheumatoid arthritis and an inflammatory bowel disease called ulcerative colitis . It helps to reduce pain and swelling and lowers inflammation in your body . It limits the damage that rheumatoid arthritis causes to your joints, helping to prevent disease progression .

Action Environment

The action of this compound is influenced by the presence of intestinal bacteria, which metabolize the drug into its active components . The medication is broken down by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid . These metabolites are then able to exert their anti-inflammatory effects in the colon .

Biochemical Analysis

Biochemical Properties

Sulfasalazine and its metabolites, 5-aminosalicylic acid and sulfapyridine, are involved in various biochemical reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It helps to reduce pain and swelling and lowers inflammation in the body . It limits the damage that rheumatoid arthritis causes to joints, helping to prevent disease progression .

Molecular Mechanism

One proposed mechanism is the inhibition of prostaglandins, resulting in local anti-inflammatory effects in the colon . It is also thought that this compound and its metabolites can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-induced cytopenia, nephrotoxicity, and hepatotoxicity are uncommon during long-term treatment . Some guidelines recommend 3 monthly monitoring blood tests indefinitely during long-term treatment while others recommend stopping monitoring after 1 year .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The effects of this compound and the analogues olsalazine, 5-aminosalicylic acid, and 4-aminosalicylic acid, in different experimental animal models have been reviewed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is broken down by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid . This compound could improve therapy by sensitizing to cisplatin through killing CD44v9-positive cells and modifying the metabolic pathways, in particular tryptophan degradation (i.e., kynurenine pathway, serotonin pathway) and nucleic acid metabolism .

Transport and Distribution

This compound is generally administered as enteric-coated tablets which release the drug in the small intestine . Some this compound is absorbed in the small intestine but is limited due to transport back to the intestine by breast cancer resistance protein (ATP-binding cassette subfamily G member 2) .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are not well studied. It is known that this compound is too big to be absorbed by the small intestine, but bacteria in the colon can break the bond between 5-ASA and sulfapyridine, which frees 5-ASA to work locally in the colon to help in ulcerative colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfasalazine is synthesized through a series of chemical reactions starting with sulfapyridine and salicylic acid. The process involves a diazotization reaction followed by a coupling reaction . Here is a simplified outline of the synthesis:

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reactions are carefully controlled to ensure high yield and purity. The final product is often formulated into tablets or enteric-coated preparations to improve bioavailability and reduce gastrointestinal side effects .

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
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InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)
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InChI Key

NCEXYHBECQHGNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
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Molecular Formula

C18H14N4O5S
Record name SALICYLAZOSULFAPYRIDINE
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DSSTOX Substance ID

DTXSID0021256
Record name Sulfasalazine
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Molecular Weight

398.4 g/mol
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Physical Description

Salicylazosulfapyridine appears as odorless yellow or brownish-yellow to orange powder. Tasteless. (NTP, 1992) It is a sulfa drug used as an antibiotic.
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Practically insoluble in water, Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides
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Mechanism of Action

Although the exact mechanism of action of sulfasalazine is not fully understood, it is thought to be mediated through the inhibition of various inflammatory molecules. Research have found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathway. Specific enzymes that were investigated include phospholipase A2, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX2), and arachidonate 5-lipoxygenase., Sulfonamide combined with an anti-inflammatory drug. Sulfasalazine has little effect and salicylic acid (mesalamine) has anti-inflammatory effects. ... When administered as the combination of salicylic acid and the sulfonamide, sulfapyridine, the salicylic acid is released by colonic bacteria to produce an anti-inflammatory effect. The anti-inflammatory effect is believed to be through antiprostaglandin action, antileukotriene activity, or both., ... The purpose of the present study was to determine whether sulfasalazine therapy affected NF-kappaB activation and the expression of pro-inflammatory cytokines in patients with ulcerative colitis. ... A total of 38 patients with moderate ulcerative colitis were investigated. Twenty-one patients received sulfasalazine. Seventeen patients did not receive any medication. Biopsy specimens were obtained from inflamed mucosa and analyzed for NF-kappaB DNA binding activity, NF-kappaBp65/IkappaBalpha protein expression and the levels of pro-inflammatory cytokine mRNA using electrophoretic mobility shift assay, western blot analysis, immunohistochemical staining and reverse transcription-polymerase chain reaction (RT-PCR) analysis, respectively. Increased activation of NF-kappaB and high levels of the expression of interleukin (IL)-1beta mRNA and IL-8 mRNA were detected in biopsy specimens from patients with ulcerative colitis. Therapeutic administration of sulfasalazine effectively downregulated the activation of NF-kappaB and the expression of IL-1beta mRNA and IL-8 mRNA while IkappaBalpha levels were stable. /The authors concluded that/ the therapeutic benefits for ulcerative colitis of sulfasalazine might at least in part be attributed to its ability to inhibit NF-kappaB activation, resulting in the downregulation of pro-inflammatory cytokine mRNA expression.
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Color/Form

Minute, brownish-yellow crystals, Light brownish yellow to bright yellow fine powder

CAS No.

599-79-1
Record name SALICYLAZOSULFAPYRIDINE
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Melting Point

464 to 473 °F (decomposes) (NTP, 1992), 220 °C (decomposes)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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